Lansoprazole-d4 is a deuterium labeled Lansoprazole . Lansoprazole is a proton pump inhibitor which prevents the stomach from producing acid .
Lansoprazole and its impurities were monitored at 285 nm. Lansoprazole was subjected to the stress conditions of oxidative, acid, base, hydrolytic, thermal, humidity, and photolytic degradation and found to degrade significantly .
The molecular formula of Lansoprazole-d4 is C16H14F3N3O2S . The molecular weight is 373.4 g/mol . The IUPAC name is 4,5,6,7-tetradeuterio-2- [ [3-methyl-4- (2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1 H -benzimidazole .
Lansoprazole degrades under stress conditions such as acidic, oxidative, basic, and neutral environments . The degradation products and impurities for lansoprazole have been reported in the literature .
Lansoprazole-d4 has a molecular weight of 373.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The rotatable bond count is 5 . The exact mass is 373.10098934 g/mol . The monoisotopic mass is also 373.10098934 g/mol . The topological polar surface area is 87.1 Ų . The heavy atom count is 25 .
Lansoprazole-d4 is classified as a pharmaceutical compound and belongs to the class of medications known as benzimidazole derivatives. It is synthesized through specific chemical processes that involve modifications to the original Lansoprazole structure, incorporating deuterium atoms to enhance its analytical properties.
The synthesis of Lansoprazole-d4 involves several key steps:
The molecular structure of Lansoprazole-d4 is similar to that of Lansoprazole but includes deuterium atoms at specific positions. The general formula can be represented as with modifications for deuteration. The structural integrity is crucial for its function as a proton pump inhibitor.
The structural representation can be depicted as follows:
Lansoprazole-d4 participates in various chemical reactions typical of proton pump inhibitors. These include:
The synthesis process ensures that the final product maintains high purity levels with minimal by-products, facilitating its use in scientific studies.
Lansoprazole-d4 functions by irreversibly inhibiting the hydrogen-potassium ATPase enzyme system (proton pump) located in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, providing therapeutic benefits in conditions associated with excessive stomach acid production.
The mechanism can be summarized as follows:
Lansoprazole-d4 exhibits several notable physical and chemical properties:
These properties are essential for its application in pharmaceutical formulations and analytical chemistry.
Lansoprazole-d4 is primarily used in:
Lansoprazole-d4 (CAS 934294-22-1) is a deuterium-labeled analog of the proton pump inhibitor lansoprazole, specifically designed for use as an internal standard in mass spectrometry-based assays. The compound features four deuterium atoms (²H or D) strategically incorporated at the 4,5,6,7-positions of the benzimidazole ring, replacing all four hydrogen atoms in this aromatic system [4] [9]. This selective deuteration maintains the molecular geometry and electronic properties of the parent compound while creating a distinct mass difference essential for analytical differentiation. The chemical name according to IUPAC nomenclature is 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole-4,5,6,7-d4, reflecting the precise location of the isotopic substitution [9].
The crystalline solid exhibits an off-white to light yellow appearance with a melting point range of 166-168°C, consistent with the unlabeled compound [4]. Storage recommendations specify maintenance at -20°C under inert atmosphere to preserve chemical integrity and prevent exchange of the labile sulfinyl hydrogen or degradation of the acid-labile sulfoxide moiety [4] [9]. The benzimidazole deuteration site was selected for its metabolic stability, as this ring system undergoes extensive metabolism in the unlabeled compound, potentially compromising tracer utility in biological matrices [5].
Table 1: Physicochemical Profile of Lansoprazole-d4
Property | Specification |
---|---|
CAS Registry Number | 934294-22-1 |
Molecular Formula | C₁₆H₁₀D₄F₃N₃O₂S |
Molecular Weight | 373.39 g/mol |
Appearance | Off-white to light yellow solid |
Melting Point | 166-168°C |
Storage Conditions | -20°C in inert atmosphere |
Deuterium Positions | 4,5,6,7-positions of benzimidazole ring |
The molecular formula of lansoprazole-d4 is C₁₆H₁₀D₄F₃N₃O₂S, with a precise molecular weight of 373.39 g/mol [5] [9]. This represents a +4 Da mass shift compared to unlabeled lansoprazole (369.33 g/mol), creating a distinct mass spectrometric signature essential for its analytical applications. High-purity lansoprazole-d4 is commercially available with certified purity of 99.82%, ensuring minimal interference from non-deuterated impurities in sensitive detection methods [5] [6].
In mass spectrometric analysis, lansoprazole-d4 displays predictable fragmentation patterns characterized by key transitions that parallel its unlabeled counterpart with a +4 m/z shift. The protonated molecular ion [M+H]⁺ appears at m/z 374, with characteristic fragment ions including m/z 256 (corresponding to the deuterated benzimidazole fragment) and m/z 198 (pyridine moiety) [3] [9]. These transitions provide specific detection channels that enable reliable quantification when using multiple reaction monitoring (MRM) modes in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound serves as an ideal internal standard for lansoprazole quantification in biological matrices, compensating for extraction efficiency variations and matrix effects during sample preparation and analysis [3] [9].
The deuterium incorporation efficiency is typically ≥99% as verified by high-resolution mass spectrometry, ensuring minimal overlap with the natural isotopic cluster of unlabeled lansoprazole. This high isotopic purity is critical for avoiding underreporting of analyte concentrations in pharmacokinetic studies where the internal standard must be spectrally distinct from the target analyte and its metabolites [4] [5].
Lansoprazole-d4 exhibits pH-dependent solubility characteristics mirroring those of the non-deuterated compound. In organic solvents, it demonstrates moderate solubility: ≥30 mg/mL in dimethyl sulfoxide (DMSO), ≥30 mg/mL in methanol, and ≥5 mg/mL in ethanol [5]. The compound's solubility profile in aqueous systems is critically influenced by pH due to the weakly basic nature of the benzimidazole moiety (pKa ≈ 4.0) and the weakly acidic pyridine ring (pKa ≈ 0.6). In acidic environments (pH <4), the molecule undergoes protonation at the benzimidazole nitrogen, creating a delocalized cationic species with enhanced water solubility but poor stability [3] [7].
The experimental partition coefficient (LogP) for lansoprazole-d4 is estimated at approximately 2.78, comparable to the unlabeled compound, indicating moderate lipophilicity suitable for gastrointestinal absorption [5]. However, definitive data in biorelevant media (simulated gastric and intestinal fluids) specific to the deuterated analog remains limited. Based on the parent compound's behavior, lansoprazole-d4 would be expected to show reduced solubility in fasted-state simulated gastric fluid (FaSSGF, pH 1.6-2.0) and enhanced solubility in fasted-state simulated intestinal fluid (FaSSIF, pH 6.5) and fed-state simulated intestinal fluid (FeSSIF, pH 5.0-5.8) due to micellar solubilization by bile components [7].
The deuterium substitution minimally impacts lipophilicity but may slightly reduce aqueous solubility due to the isotopic mass effect (deuterated compounds typically exhibit approximately 2-4% lower water solubility than their protonated analogs). This property necessitates careful consideration when preparing stock solutions for in vitro assays, particularly those involving aqueous biorelevant media where solubility limitations could affect experimental outcomes [5] [7].
The stability profile of lansoprazole-d4 is critically dependent on pH and temperature, mirroring the susceptibility of the proton pump inhibitor class to acid degradation. The compound demonstrates optimal stability in alkaline conditions (pH 7-9), with significant degradation observed below pH 5. In acidic environments (pH 1-3), rapid degradation occurs via intramolecular rearrangement to the sulfenamide followed by decomposition to inactive metabolites [3] [8]. This pH instability necessitates formulation with alkaline stabilizers such as sodium bicarbonate for oral administration studies [3].
Temperature profoundly affects degradation kinetics. Accelerated stability studies indicate that refrigerated storage (4°C) preserves >95% of lansoprazole-d4 in suspension formulations for 7 days, while room temperature storage (22°C) results in >10% degradation within 48 hours [3] [8]. In solid state, the compound maintains integrity for extended periods when stored at -20°C under inert atmosphere, with recommended handling to minimize moisture exposure [4] [9]. Thermal degradation studies using Arrhenius plot methodology predict shelf-life at various temperatures, enabling appropriate storage recommendations for research applications [3].
Table 2: Stability Profile of Lansoprazole-d4 Under Various Conditions
Condition | Stability Duration | Degradation Threshold |
---|---|---|
Solid State | ||
-20°C (inert atmosphere) | >36 months | <5% degradation |
Room temperature | Limited data; not recommended | - |
Suspension in 8.4% NaHCO₃ | ||
Refrigerated (4°C) | 7 days | <10% degradation |
Room temperature (22°C) | 48 hours | >10% degradation |
pH Dependence | ||
pH >6 | Stable for weeks | Minimal degradation |
pH 4-6 | Days | Moderate degradation |
pH <4 | Hours | Rapid degradation |
Photostability assessments indicate susceptibility to light-induced degradation, necessitating amber glassware or light-protected containers during handling and storage. The combination of pH control, temperature management, and light protection provides a comprehensive strategy for maintaining lansoprazole-d4 integrity across research applications [3] [8]. These stability characteristics directly inform appropriate handling protocols for analytical and metabolic studies where degradation products could compromise experimental results.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7